molecular formula C26H32N4O4 B2797282 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 921893-64-3

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No. B2797282
CAS RN: 921893-64-3
M. Wt: 464.566
InChI Key: UREKYKBCVCOCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H32N4O4 and its molecular weight is 464.566. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis and Enzyme Inhibition : A study involved the synthesis of derivatives containing 1,4-benzodioxane moiety, like N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide, which showed good inhibitory properties against lipoxygenase and moderate inhibition of acetylcholinesterase and α-glucosidase enzymes (Irshad et al., 2016).

  • Antibacterial Applications : Certain N-substituted imide derivatives synthesized from dibenzobarrelene, including compounds with benzodioxane structures, exhibited antimicrobial activity, indicating potential use in developing antibacterial agents (Khalil et al., 2010).

Molecular Interaction Studies

  • Drug-Receptor Interaction Analysis : Research on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which shares structural similarities with the specified compound, provided insights into drug-receptor interactions, particularly for cannabinoid receptors (Shim et al., 2002).

Drug Development and Optimization

  • B-Raf Kinase Inhibition : Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives were synthesized and evaluated for their inhibitory activity against B-Raf kinase, a target in cancer therapy (Yang et al., 2012).

  • Alpha-2 Adrenoceptor Antagonism : Research on substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives demonstrated potent alpha-2-adrenoceptor antagonistic activity, relevant in the treatment of neurodegenerative diseases (Mayer et al., 2000).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-29-12-9-19-15-18(5-7-21(19)29)22(30-10-3-2-4-11-30)17-27-25(31)26(32)28-20-6-8-23-24(16-20)34-14-13-33-23/h5-8,15-16,22H,2-4,9-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREKYKBCVCOCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

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